Docetaxel Docetaxel Docetaxel anhydrous is a tetracyclic diterpenoid that is paclitaxel with the N-benzyloxycarbonyl group replaced by N-tert-butoxycarbonyl, and the acetoxy group at position 10 replaced by a hydroxy group. It has a role as an antineoplastic agent, a photosensitizing agent and an antimalarial. It is a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It derives from a hydride of a taxane.
Docetaxel is a clinically well established anti-mitotic chemotherapy medication used for the treatment of different types of cancer, including breast, ovarian, and non-small cell lung cancer. Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of [paclitaxel]. Docetaxel reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote to cell death. Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization. Docetaxel binds to microtubules but does not interact with dimeric tubulin. The use of docetaxel may lead to udesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome. Docetaxel was approved by the FDA in 1996 and is available in solution for injection for intravenous or parenteral administration.
Docetaxel anhydrous is a Microtubule Inhibitor. The physiologic effect of docetaxel anhydrous is by means of Microtubule Inhibition.
Docetaxel is an antineoplastic agent that has a unique mechanism of action as an inhibitor of cellular mitosis and that currently plays a central role in the therapy of many solid tumors including breast and lung cancer. Docetaxel therapy is frequently associated with serum enzyme elevations which are usually transient and mild, but more importantly has been linked to rapid onset, severe hypersensitivity reactions that can be associated with acute hepatic necrosis, liver failure and death.
Docetaxel is a natural product found in Penicillium ubiquetum with data available.
Docetaxel is a semi-synthetic, second-generation taxane derived from a compound found in the European yew tree, Taxus baccata. Docetaxel displays potent and broad antineoplastic properties; it binds to and stabilizes tubulin, thereby inhibiting microtubule disassembly which results in cell- cycle arrest at the G2/M phase and cell death. This agent also inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and displays immunomodulatory and pro-inflammatory properties by inducing various mediators of the inflammatory response. Docetaxel has been studied for use as a radiation-sensitizing agent. (NCI04)
Docetaxel Anhydrous is the anhydrous form of docetaxel, a semisynthetic side-chain analogue of paclitaxel with antineoplastic property. Docetaxel binds specifically to the beta-tubulin subunit of microtubules and thereby antagonizes the disassembly of the microtubule proteins. This results in the persistence of aberrant microtubule structures and results in cell-cycle arrest and subsequent cell death.
Docetaxel is a clinically well established anti-mitotic chemotherapy medication used mainly for the treatment of breast, ovarian, and non-small cell lung cancer. Docetaxel binds to microtubules reversibly with high affinity and has a maximum stoichiometry of one mole docetaxel per mole tubulin in microtubules.
A semisynthetic analog of PACLITAXEL used in the treatment of locally advanced or metastatic BREAST NEOPLASMS and NON-SMALL CELL LUNG CANCER.
Brand Name: Vulcanchem
CAS No.: 114977-28-5
VCID: VC20740357
InChI: InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol

Docetaxel

CAS No.: 114977-28-5

Cat. No.: VC20740357

Molecular Formula: C43H53NO14

Molecular Weight: 807.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Docetaxel - 114977-28-5

CAS No. 114977-28-5
Molecular Formula C43H53NO14
Molecular Weight 807.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Standard InChI Key ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Appearance white solid powder
Melting Point 232 °C

Chemical Properties and Structure

Docetaxel is a taxoid antimicrotubule agent with the chemical formula C43H53NO14. It is structurally related to paclitaxel but possesses distinct pharmacological advantages. The compound features a complex molecular architecture characterized by a taxane ring with a side chain that is crucial for its biological activity.

As a semisynthetic analog of paclitaxel, docetaxel was specifically engineered to enhance solubility and potency compared to its predecessor. The compound is typically formulated as docetaxel injection USP at a concentration of 10 mg/ml for clinical administration .

Mechanism of Action

Docetaxel exerts its antineoplastic effects through a well-defined mode of action at the cellular level. The primary mechanism involves disruption of the microtubular network that is essential for both mitotic and interphase cellular functions .

Apoptotic Pathway Activation

Beyond its direct effects on microtubules, docetaxel induces programmed cell death (apoptosis) in cancer cells through interactions with key regulatory proteins. Specifically, it binds to the apoptosis-stopping protein Bcl-2 (B-cell leukemia 2), thereby arresting its function and allowing the apoptotic cascade to proceed .

Pharmacokinetics and Metabolism

Docetaxel exhibits complex pharmacokinetic properties that influence both its efficacy and toxicity profiles in clinical settings.

Absorption and Distribution

Following intravenous administration, docetaxel demonstrates:

  • A three-compartment pharmacokinetic model with initial rapid distribution followed by a terminal phase

  • Dose-proportional area under the curve (AUC) between doses of 70-115 mg/m² with 1-2 hour infusions

  • Mean steady-state volume of distribution of 113 L

  • High protein binding (approximately 94-97%) primarily to α1-acid glycoprotein, albumin, and lipoproteins

In patients with solid tumors receiving 100 mg/m² of docetaxel intravenously, the maximum concentration (Cmax) and AUC were measured at 2.41 μg/mL and 5.93 μg⋅h/mL, respectively .

Metabolism and Elimination

Docetaxel undergoes extensive hepatic metabolism primarily through:

  • CYP3A4 and CYP3A5 enzyme systems

  • Production of four primary metabolites (M1, M2, M3, and M4)

  • Hydroxylation of the synthetic isobutoxy side chain (forming M2)

  • Further oxidation leading to other metabolites

The elimination pathway includes both hepatic metabolism and biliary excretion, with minimal renal clearance.

Therapeutic Applications

Docetaxel has demonstrated clinical efficacy across multiple oncological indications, with particularly robust evidence in breast cancer treatment.

Metastatic Breast Cancer

The most well-established indication for docetaxel is in the management of metastatic breast cancer, where it has shown significant activity:

  • Effective in first-line and subsequent-line treatment settings

  • Particularly valuable after failure of prior chemotherapy regimens

  • Efficacy similar to or better than doxorubicin, paclitaxel, and fluorouracil plus vinorelbine

  • Superior outcomes compared to methotrexate plus fluorouracil or mitomycin plus vinblastine

The standard administration schedule involves 100 mg/m² delivered as a 1-hour infusion every three weeks, though dosing may be modified based on individual patient factors .

Other Solid Tumors

Beyond breast cancer, docetaxel has demonstrated activity in multiple solid tumor types, though these indications are less extensively documented in the provided search results.

Clinical Efficacy Studies

Second-Line Treatment in Metastatic Breast Cancer

A pivotal phase II trial evaluated docetaxel at 100 mg/m² every 3 weeks as a 1-hour infusion without premedication in patients with advanced/metastatic breast cancer. Key findings included:

These results positioned docetaxel as a highly active agent in breast cancer treatment, with response rates that compare favorably to other cytotoxic options.

Novel Conjugate Development

Recent research has explored innovative formulations to address docetaxel's limitations. A 2025 study evaluated a reduction-responsive RGD-docetaxel conjugate:

  • DTX was condensed with 3-(pyridin-2-yldisulfanyl) propanoic acid via ester bond

  • Two conjugates (GSS-DTX and RGDC-SS-DTX) were synthesized and characterized

  • Both exhibited reduction-responsive drug release profiles

  • RGDC-SS-DTX demonstrated enhanced G2/M phase arrest, increased cell apoptosis rate, and greater cytotoxicity compared to free docetaxel

  • The conjugate showed reduced cytotoxicity to normal cells, suggesting improved selectivity

This represents a promising direction for improving docetaxel's therapeutic index by enhancing tumor selectivity.

Adverse Effects and Toxicity Profile

Despite its efficacy, docetaxel is associated with a range of adverse effects that require careful monitoring and management.

Hematological Toxicity

The most common and significant hematological toxicity is neutropenia:

  • Grade 4 neutropenia observed in 89% of treatment courses in clinical studies

  • Despite high incidence, related infection rates were generally low

  • Re-treatment at scheduled 3-week intervals was typically possible despite neutropenia

Non-Hematological Toxicities

Docetaxel produces multiple non-hematological adverse effects:

  • Skin reactions (81% of patients)

  • Nail changes (41%)

  • Neurosensory toxicity (59%)

  • Hypersensitivity reactions (16%)

  • Fluid retention (59%) - a toxicity of major concern requiring management strategies

Patient-Reported Experiences

Patient reviews reflect significant variability in tolerability. Common reported experiences include:

  • Hair loss (alopecia)

  • Tingling in extremities and sharp pain

  • Oral thrush and difficulty swallowing

  • Fatigue and weakness

  • Nail discoloration or loss

  • Dry eyes and rash

  • Taste alterations

  • Joint and muscle pain

The average patient rating for docetaxel was 4.8 out of 10 based on 16 reviews, with 31% reporting positive experiences and 44% reporting negative experiences .

Comparative Toxicity Table

Adverse EffectIncidence (%)SeverityManagement Strategies
Neutropenia89Grade 4 (severe)Growth factor support, dose reduction
Skin reactions81Mild to moderateTopical treatments, supportive care
Fluid retention59Moderate to severeDiuretics, premedication
Neurosensory toxicity59Mild to moderateDose adjustment, symptomatic relief
Nail changes41Mild to severeCooling techniques, supportive care
Hypersensitivity16Mild to severePremedication, infusion adjustments

Dosing and Administration

The standard docetaxel regimen for metastatic breast cancer is 100 mg/m² administered intravenously over 1 hour every three weeks. Important considerations include:

  • Patients typically require premedication with corticosteroids to reduce the risk of hypersensitivity reactions and fluid retention

  • Dose modifications may be necessary based on individual tolerance and specific toxicities

  • Administration requires careful monitoring for infusion reactions, particularly during the first cycle

  • Supportive care measures are crucial to manage predictable toxicities

Current Research Directions

Current research on docetaxel focuses on improving its therapeutic index through various approaches:

Novel Drug Conjugates

The development of peptide-drug conjugates (PDCs) represents a promising strategy:

  • RGD-docetaxel conjugates target overexpressed receptors in tumor cells

  • Reduction-responsive drug delivery systems provide tumor-selective release

  • In vitro studies show enhanced efficacy and reduced off-target effects compared to conventional docetaxel formulations

Combination Strategies

Combining docetaxel with targeted agents shows potential for synergistic effects:

  • Co-administration with anti-HER2 therapies (Perjeta and Herceptin) in HER2-positive breast cancer

  • Integration into multimodal treatment approaches alongside surgery and radiation therapy

  • Sequential administration with other cytotoxic agents to optimize outcomes

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